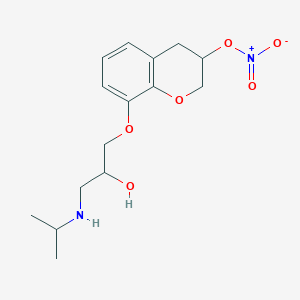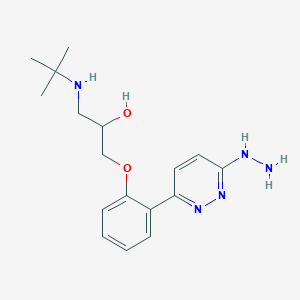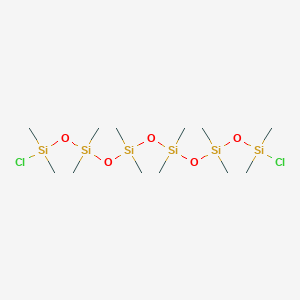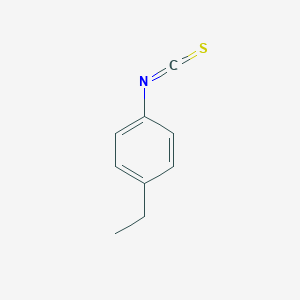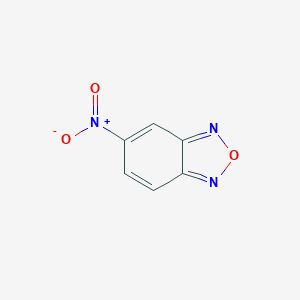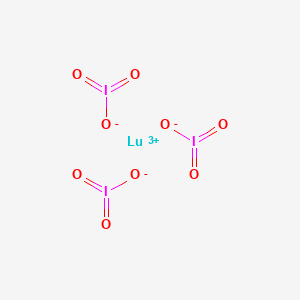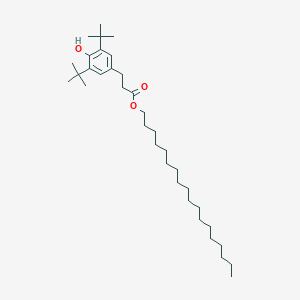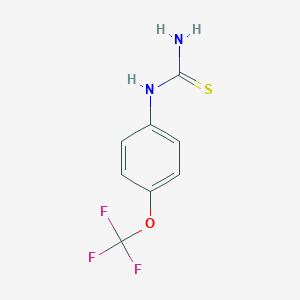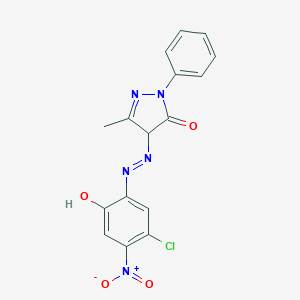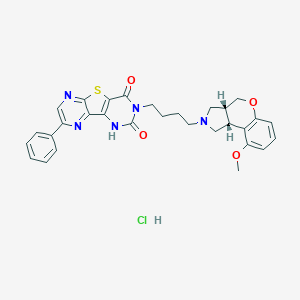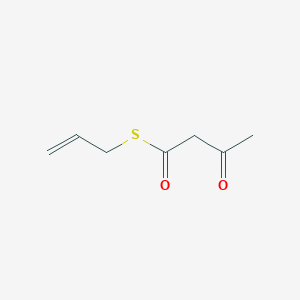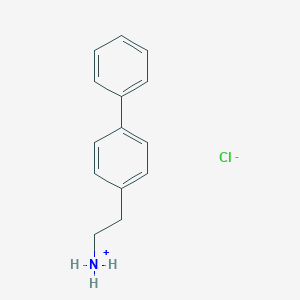
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate, commonly known as CMMD or OMPD, is a chemical compound that belongs to the class of organophosphorus compounds. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. CMMD has been extensively studied for its potential applications in the field of agriculture and warfare.
Mechanism Of Action
CMMD inhibits acetylcholinesterase activity by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, resulting in overstimulation of the cholinergic receptors and ultimately leading to paralysis and death.
Biochemical And Physiological Effects
CMMD has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to cause oxidative stress, DNA damage, and alterations in gene expression. CMMD has also been found to affect the immune system, leading to immunosuppression and increased susceptibility to infections.
Advantages And Limitations For Lab Experiments
CMMD has several advantages as a research tool, including its high potency and specificity for acetylcholinesterase inhibition. However, it also has several limitations, including its toxicity and potential for environmental contamination.
Future Directions
There are several future directions for research on CMMD, including the development of more effective insecticides and chemical warfare agents. Additionally, further research is needed to understand the long-term effects of CMMD exposure on human health and the environment.
Synthesis Methods
CMMD can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with sodium sulfide and sodium methylphosphonate. The reaction is carried out in the presence of a catalyst, such as copper(I) iodide, and the resulting product is purified using column chromatography.
Scientific Research Applications
CMMD has been extensively studied for its potential applications in the field of agriculture and warfare. It has been found to be effective against a wide range of insect pests, including aphids, mites, and whiteflies. CMMD has also been tested as a potential chemical warfare agent due to its ability to inhibit acetylcholinesterase activity in the nervous system.
properties
CAS RN |
18466-11-0 |
|---|---|
Product Name |
S-(((4-Chlorophenyl)thio)methyl) O-methyl methylphosphonodithioate |
Molecular Formula |
C9H12ClOPS3 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12ClOPS3/c1-11-12(2,13)15-7-14-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
InChI Key |
LDDXKEFYDGMFAI-UHFFFAOYSA-N |
SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
Canonical SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



